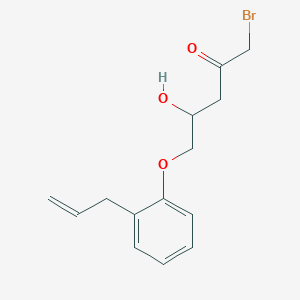

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one

Vue d'ensemble

Description

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one is a chemical compound with a complex structure that includes a bromine atom, a hydroxyl group, and a phenoxy group attached to a pentanone backbone

Méthodes De Préparation

The synthesis of 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-prop-2-enylphenol with an appropriate halogenating agent to form the phenoxy intermediate.

Bromination: The phenoxy intermediate is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Hydroxylation: The brominated intermediate undergoes hydroxylation to introduce the hydroxyl group at the appropriate position.

Formation of the Pentanone Backbone: The final step involves the formation of the pentanone backbone through a series of reactions, including aldol condensation and subsequent reduction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Des Réactions Chimiques

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pentanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition: The double bond in the prop-2-enyl group can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being carried out. Major products formed from these reactions vary based on the type of reaction and the reagents used.

Applications De Recherche Scientifique

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the bromine atom and hydroxyl group allows it to form specific interactions with target molecules, influencing its activity and effects.

Comparaison Avec Des Composés Similaires

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one can be compared with other similar compounds, such as:

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)butan-2-one: Similar structure but with a shorter carbon chain in the backbone.

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)hexan-2-one: Similar structure but with a longer carbon chain in the backbone.

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-3-one: Similar structure but with the hydroxyl group at a different position.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications in various fields.

Activité Biologique

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one, a compound with the molecular formula C14H17BrO3, has garnered attention in recent years for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The structure of this compound features a bromine atom, a hydroxy group, and a phenoxy moiety, which contribute to its reactivity and biological interactions. The compound can be synthesized through various chemical reactions involving bromination and phenolic substitutions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a potential role as an alternative antimicrobial agent .

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory properties. A study involving the administration of the compound in rats demonstrated a reduction in inflammation markers following the induction of acute inflammation using turpentine oil. The compound significantly decreased swelling and pain, indicating its potential for treating inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenged free radicals, suggesting its potential utility in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Free Radical Scavenging : Its phenolic structure allows it to donate electrons to free radicals, thereby neutralizing them.

- Gene Expression Modulation : Preliminary studies suggest that the compound may influence gene expression related to inflammation and oxidative stress responses .

Study 1: Antimicrobial Efficacy

A recent study published in Bulgarian Chemical Communications evaluated the antimicrobial efficacy of various compounds including this compound. It was found effective against resistant strains of bacteria with an MIC of 32 µg/mL for S. aureus .

Study 2: Anti-inflammatory Action

In a controlled experiment involving rat models, the administration of this compound resulted in a significant decrease in paw edema compared to control groups treated with saline. The reduction was quantified using a plethysmometer, showing a decrease in swelling by approximately 50% within 24 hours post-treatment .

Comparative Analysis

The following table summarizes the biological activities and effects observed for this compound compared to standard treatments:

| Biological Activity | 1-Bromo Compound | Standard Antibiotics | Standard Anti-inflammatories |

|---|---|---|---|

| Antimicrobial Efficacy (MIC µg/mL) | 32 (S. aureus) | Varies (e.g., Penicillin ~0.25) | N/A |

| Anti-inflammatory Effect (% Reduction in Edema) | 50% | N/A | Varies (e.g., Ibuprofen ~40%) |

| Antioxidant Activity (IC50 µM) | Low (effective scavenging) | N/A | N/A |

Propriétés

IUPAC Name |

1-bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-2-5-11-6-3-4-7-14(11)18-10-13(17)8-12(16)9-15/h2-4,6-7,13,17H,1,5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMJBRPAXCNHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC(CC(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908365 | |

| Record name | 1-Bromo-4-hydroxy-5-[2-(prop-2-en-1-yl)phenoxy]pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103411-23-0 | |

| Record name | Bromacetylalprenololmenthane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103411230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-hydroxy-5-[2-(prop-2-en-1-yl)phenoxy]pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.